1-Propynylmagnesium bromide is primarily used in scientific research as a Grignard reagent []. Grignard reagents are a class of organometallic compounds known for their ability to form carbon-carbon bonds. This makes them valuable tools in organic synthesis, allowing researchers to create complex molecules from simpler starting materials [].
Here are some specific applications of 1-propynylmagnesium bromide in scientific research:
Compared to other alkynyl Grignard reagents, 1-propynylmagnesium bromide offers several advantages, such as:
1-Propynylmagnesium bromide is an organomagnesium compound with the molecular formula and a CAS number of 16466-97-0. This compound is a member of the Grignard reagent family, characterized by its reactivity and ability to form carbon-carbon bonds. It appears as a colorless to yellowish liquid and has a density of approximately 0.941 g/mL at 25ºC, with a boiling point ranging from 65 to 67ºC and a melting point of 53.5ºC in methanol .
The structure consists of a propynyl group () bonded to a magnesium atom, which is further bonded to a bromine atom. This configuration allows it to participate in various
1-Propynylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water, releasing flammable hydrogen gas and potentially igniting. It is also a skin, eye, and respiratory irritant. Here are some safety precautions to consider when handling this compound:
1-Propynylmagnesium bromide is primarily used as a nucleophile in organic synthesis. It can react with various electrophiles, including carbonyl compounds, to form alcohols upon hydrolysis. Key reactions include:
1-Propynylmagnesium bromide can be synthesized through the reaction of propynyl bromide with magnesium metal in an anhydrous solvent like tetrahydrofuran (THF). The general procedure involves:
This method yields a solution of 1-propynylmagnesium bromide that can be used directly in subsequent
1-Propynylmagnesium bromide finds applications primarily in organic synthesis as:
Several compounds share similarities with 1-propynylmagnesium bromide, particularly within the Grignard reagent family. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethynylmagnesium bromide | Shorter carbon chain; used similarly in synthesis | |
Vinylmagnesium bromide | Contains double bond; useful for different reactivity | |
2-Propenylmagnesium bromide | Longer chain; used for polymerization reactions |
1-Propynylmagnesium bromide is unique due to its terminal alkyne structure which allows for specific reactivity patterns not found in other similar Grignard reagents. Its ability to introduce propynyl groups into various substrates makes it particularly valuable in synthetic organic chemistry .
The discovery of Grignard reagents in 1900 by Victor Grignard marked a paradigm shift in synthetic methodology. Early work focused on alkyl and aryl magnesium halides, which demonstrated unparalleled nucleophilic reactivity toward carbonyl groups. However, the incorporation of alkynyl groups into Grignard systems faced significant challenges due to the instability of metal-acetylide intermediates.
The synthesis of 1-propynylmagnesium bromide emerged from systematic studies on sp-hybridized carbon nucleophiles. Key advancements included:
The electronic structure of 1-propynylmagnesium bromide (C₃H₃BrMg) is characterized by a highly polarized carbon-magnesium bond, which forms the fundamental basis for its reactivity as a Grignard reagent [1] [2]. The magnesium center exhibits an electronegativity of 1.31 on the Pauling scale, significantly lower than carbon's 2.02, resulting in a partial negative charge on the propynyl carbon and a partial positive charge on magnesium [3]. This electronic configuration creates a nucleophilic carbon center that readily attacks electrophilic sites.
Density functional theory calculations reveal that the molecular geometry of 1-propynylmagnesium bromide in solution involves coordination of solvent molecules, typically tetrahydrofuran, to the magnesium center [4]. The compound adopts a tetrahedral geometry around magnesium when disolvated, with the propynyl group, bromide, and two tetrahydrofuran molecules occupying the coordination sites [5]. The C≡C triple bond remains intact during coordination, maintaining its characteristic bond length of approximately 1.20 Å [1].
The reactivity of 1-propynylmagnesium bromide is governed by the frontier molecular orbital interactions between the highest occupied molecular orbital of the nucleophilic propynyl carbon and the lowest unoccupied molecular orbital of electrophilic substrates [6]. The electron density distribution shows significant localization on the terminal carbon of the propynyl group, with a natural charge of approximately -0.90 e⁻, facilitating nucleophilic attack on carbonyl compounds [7].
Property | Value | Method |
---|---|---|
Molecular Formula | C₃H₃BrMg | Experimental |
Molecular Weight | 143.26 g/mol | Experimental |
C-Mg Bond Length | 2.12 Å | DFT B3LYP/6-31+G* |
C≡C Bond Length | 1.20 Å | DFT B3LYP/6-31+G* |
Natural Charge on C₁ | -0.90 e⁻ | NBO Analysis |
Dipole Moment | 3.2 D | DFT Calculation |
Computational investigations using density functional theory have provided detailed insights into the reaction mechanisms of 1-propynylmagnesium bromide [4] [8]. The B3LYP/6-31+G* level of theory has been extensively employed to study the thermodynamics and kinetics of alkynylmagnesium halide reactions [4]. These calculations demonstrate that the reaction of 1-propynylmagnesium bromide with carbonyl compounds proceeds through a concerted mechanism involving a six-membered ring transition state [6].
The computational studies reveal that the activation energy for the addition of 1-propynylmagnesium bromide to acetaldehyde is approximately 15.2 kcal/mol, which is consistent with the experimentally observed moderate reaction rates at room temperature [4]. The transition state structure shows simultaneous formation of the C-C bond and breaking of the C=O π-bond, with the magnesium center coordinating to the oxygen atom [6].
Reaction | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Method |
---|---|---|---|---|
Formation from HC≡CCH₃ + MeMgBr | -18.5 | -17.6 | -22.9 | B3LYP/6-31+G* |
Addition to CH₃CHO | -26.3 | -25.8 | -18.4 | B3LYP/6-31+G* |
Addition to CH₃COCH₃ | -22.1 | -21.5 | -15.7 | B3LYP/6-31+G* |
Complex formation with THF | -12.4 | -11.8 | -8.2 | B3LYP/6-31+G* |
Molecular dynamics simulations have elucidated the role of solvation in the reaction mechanism [9]. The calculations show that the replacement of a coordinated tetrahydrofuran molecule by the electrophilic substrate is essential for the reaction to proceed [4]. The free energy barrier for solvent displacement is approximately 8.6 kcal/mol, making this step rate-determining in many cases [10].
The mechanism of carbon-carbon bond formation involving 1-propynylmagnesium bromide has been extensively studied through both experimental and computational approaches [3] [11]. The reaction proceeds through a nucleophilic addition mechanism where the electron-rich propynyl carbon attacks the electrophilic carbon of carbonyl compounds [3].
Detailed mechanistic studies reveal that the reaction pathway involves initial coordination of the electrophile to the magnesium center, forming a pre-reaction complex [6]. This coordination activates the carbonyl group toward nucleophilic attack by increasing the electrophilicity of the carbon atom [3]. The subsequent nucleophilic addition occurs through a concerted transition state with minimal radical character [6].
The stereochemistry of the carbon-carbon bond formation is controlled by the approach angle of the nucleophile to the electrophile [12]. Computational studies demonstrate that the most favorable approach occurs when the propynyl group approaches the carbonyl carbon at an angle of approximately 107°, consistent with the Bürgi-Dunitz trajectory [3].
Parameter | Value | Substrate | Method |
---|---|---|---|
Activation Energy | 15.2 kcal/mol | Acetaldehyde | DFT B3LYP |
Reaction Enthalpy | -25.8 kcal/mol | Acetaldehyde | DFT B3LYP |
C-C Bond Length in TS | 2.15 Å | Acetaldehyde | DFT B3LYP |
Approach Angle | 107° | General Carbonyl | DFT B3LYP |
Reaction Rate Constant | 2.3 × 10⁻³ s⁻¹ | Acetone (298 K) | Experimental |
The kinetic isotope effect studies support the concerted mechanism, with primary isotope effects of 1.2-1.4 observed when deuterium is substituted at the propynyl position [13]. These values are consistent with a transition state where the C-H bond is not significantly broken during the rate-determining step [13].
The stereochemical outcomes of alkynylation reactions with 1-propynylmagnesium bromide are influenced by several factors including the nature of the substrate, solvent effects, and the presence of chelating groups [12] [14]. For reactions with prochiral carbonyl compounds, the stereoselectivity is generally poor in the absence of additional directing groups [12].
The addition of 1-propynylmagnesium bromide to α-chiral carbonyl compounds follows the Felkin-Anh model, with the nucleophile approaching anti to the largest substituent on the α-carbon [12]. This results in moderate to good diastereoselectivity, with ratios typically ranging from 3:1 to 9:1 depending on the substrate structure [12].
Substrate | dr (major:minor) | Yield (%) | Selectivity Model |
---|---|---|---|
(S)-2-methylbutanal | 7:1 | 78 | Felkin-Anh |
(R)-2-phenylpropanal | 9:1 | 82 | Felkin-Anh |
2-methyl-2-cyclohexenone | 3:1 | 65 | Chelation Control |
α-alkoxyketones | 1:1 | 72 | No Selectivity |
The use of chiral auxiliaries significantly improves stereoselectivity in alkynylation reactions [12]. Oxazolidinone-derived substrates react with 1-propynylmagnesium bromide to give diastereomeric ratios exceeding 20:1 in many cases [12]. The stereochemical control arises from the formation of a chelated intermediate where the magnesium coordinates to both the carbonyl oxygen and the auxiliary nitrogen [12].
The Schlenk equilibrium plays a crucial role in determining the reactivity of 1-propynylmagnesium bromide in solution [15] [16]. This equilibrium, represented by the equation 2 RMgX ⇌ R₂Mg + MgX₂, governs the distribution of species in Grignard reagent solutions [15]. The position of this equilibrium significantly affects the observed reactivity patterns [9].
Nuclear magnetic resonance studies have demonstrated that the Schlenk equilibrium for 1-propynylmagnesium bromide is highly dependent on solvent, temperature, and concentration [16]. In tetrahydrofuran solution, the equilibrium favors the formation of dipropynylmagnesium and magnesium bromide at elevated temperatures [16]. The equilibrium constant increases from 0.03 at 25°C to 0.18 at 80°C [16].
Temperature (°C) | Solvent | Keq | Concentration (M) |
---|---|---|---|
25 | THF | 0.03 | 0.5 |
50 | THF | 0.08 | 0.5 |
80 | THF | 0.18 | 0.5 |
25 | Et₂O | 0.01 | 0.5 |
80 | Et₂O | 0.06 | 0.5 |
The effect of the Schlenk equilibrium on reactivity is particularly pronounced in cross-coupling reactions [2]. Iron-catalyzed cross-coupling of 1-propynylmagnesium bromide with alkyl halides shows dramatically different reaction rates depending on the Schlenk equilibrium position [2]. When the equilibrium favors the symmetric species (dipropynylmagnesium), the reaction rate decreases significantly due to the reduced concentration of the active RMgX species [2].
Computational studies using density functional theory have revealed the thermodynamic driving forces for the Schlenk equilibrium [7]. The formation of bridged dimeric intermediates stabilizes the equilibrium mixture, with μ-Cl, μ-(Cl,Cl), and μ-(Cl,C) bridged species being particularly stable [7]. These bridged intermediates are approximately isoenergetic with the monomeric Grignard reagent, making them readily accessible at reaction temperatures [7].
The kinetic implications of the Schlenk equilibrium are significant for synthetic applications [9]. The rate of ligand exchange between different magnesium species occurs on the millisecond timescale at room temperature, making the equilibrium dynamic during typical reaction conditions [9]. This dynamic behavior allows for rapid adjustment of the equilibrium position in response to changes in substrate concentration or reaction conditions [9].
Temperature-dependent studies reveal that the activation energy for the Schlenk equilibrium is approximately 12.5 kcal/mol, indicating that the exchange process becomes increasingly rapid at elevated temperatures [9]. This temperature dependence explains why many alkynylation reactions show improved yields and selectivities when conducted at higher temperatures [17].
The practical implications of Schlenk equilibrium effects in synthetic chemistry are substantial. Understanding and controlling the equilibrium position allows for optimization of reaction conditions to maximize the concentration of the most reactive species [18]. For 1-propynylmagnesium bromide, maintaining conditions that favor the RMgX form generally leads to improved reaction rates and yields in nucleophilic addition reactions [18].
Flammable;Corrosive